![molecular formula C29H23IN2Se B15137670 2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide is a complex organic compound that combines the structural features of carbazole and benzoselenazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide typically involves multiple steps:
Formation of 9-benzylcarbazole: This can be achieved by reacting carbazole with benzyl chloride in the presence of a base such as potassium carbonate.
Synthesis of 3-methyl-1,3-benzoselenazole: This involves the reaction of o-phenylenediamine with selenium dioxide and methyl iodide.
Coupling Reaction: The final step involves the coupling of 9-benzylcarbazole with 3-methyl-1,3-benzoselenazole through a vinyl linkage, typically using a palladium-catalyzed Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the benzoselenazole ring, potentially leading to the formation of selenol derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Selenol derivatives.
Substitution: Halogenated or alkylated derivatives of the parent compound.
Applications De Recherche Scientifique
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in cancer and neurological disorders.
Materials Science: The compound can be used to develop new materials with specific optical and electronic properties, useful in sensors and other advanced technologies.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Electronic Properties: The conjugated system of the compound allows it to participate in electron transfer processes, which is crucial for its role in organic electronics.
Biological Interactions: In medicinal chemistry, the compound can interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzylcarbazole: Shares the carbazole moiety but lacks the benzoselenazole component.
3-Methyl-1,3-benzoselenazole: Contains the benzoselenazole ring but not the carbazole moiety.
Carbazole-quinone Derivatives: Result from the oxidation of carbazole and share some electronic properties.
Uniqueness
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide is unique due to the combination of carbazole and benzoselenazole structures, which imparts distinct electronic and biological properties not found in the individual components .
Propriétés
Formule moléculaire |
C29H23IN2Se |
|---|---|
Poids moléculaire |
605.4 g/mol |
Nom IUPAC |
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C29H23N2Se.HI/c1-30-27-13-7-8-14-28(27)32-29(30)18-16-21-15-17-26-24(19-21)23-11-5-6-12-25(23)31(26)20-22-9-3-2-4-10-22;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ZCRNLZLTEBHQQD-UHFFFAOYSA-M |
SMILES isomérique |
C[N+]1=C([Se]C2=CC=CC=C21)/C=C/C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-] |
SMILES canonique |
C[N+]1=C([Se]C2=CC=CC=C21)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


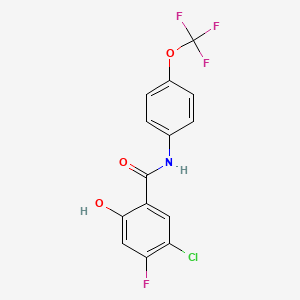
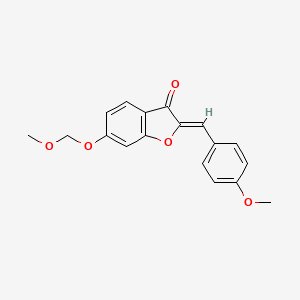
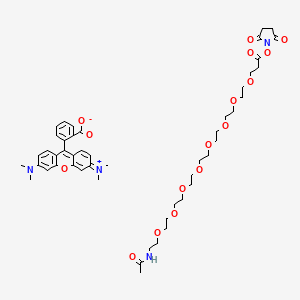
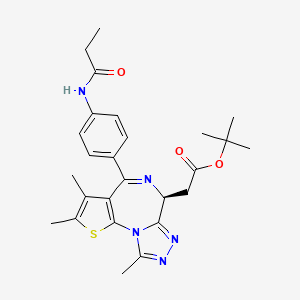
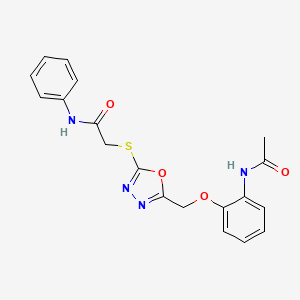
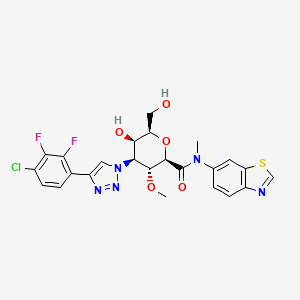
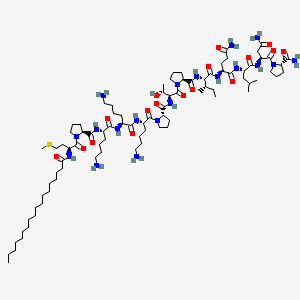
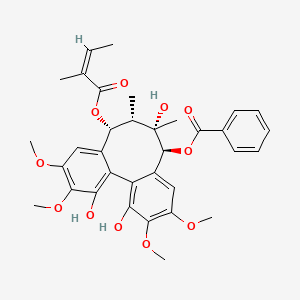
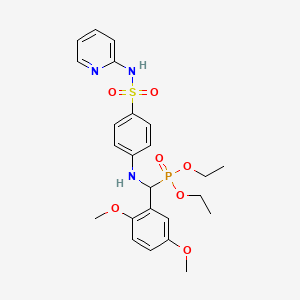
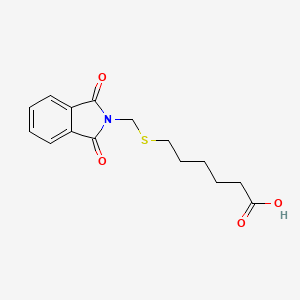

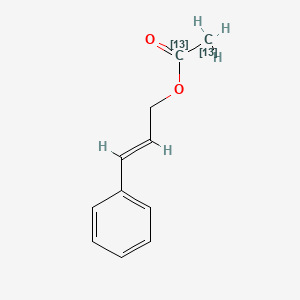

![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
